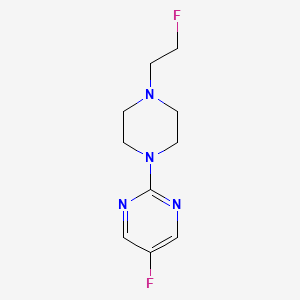
(6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(phenyl)methanone, also known as FPQM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(phenyl)methanone is not fully understood. However, it is believed to work through the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
(6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(phenyl)methanone has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activity of certain enzymes involved in inflammation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(phenyl)methanone has been shown to have low toxicity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(phenyl)methanone is its high purity and stability, which makes it suitable for use in various lab experiments. However, its mechanism of action and potential side effects need to be further studied before it can be used in clinical settings.
Orientations Futures
Future research on (6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(phenyl)methanone could focus on its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies could investigate its anti-inflammatory and anti-tumor properties, as well as its potential use in combination with other drugs for cancer treatment. The development of more efficient synthesis methods for (6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(phenyl)methanone could also be explored.
Méthodes De Synthèse
The synthesis of (6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(phenyl)methanone involves the reaction of 6-fluoro-3-hydroxyquinoline with 1-phenylpiperazine and benzoyl chloride. The resulting compound is purified through column chromatography to obtain the final product. This method has been optimized to produce high yields of (6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(phenyl)methanone with excellent purity.
Applications De Recherche Scientifique
(6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(phenyl)methanone has been studied for its potential use as a fluorescent probe for the detection of metal ions. It has also been investigated for its anti-inflammatory and anti-tumor properties. (6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(phenyl)methanone has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.
Propriétés
IUPAC Name |
[6-fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O/c27-20-11-12-24-22(17-20)25(23(18-28-24)26(31)19-7-3-1-4-8-19)30-15-13-29(14-16-30)21-9-5-2-6-10-21/h1-12,17-18H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGNTVWYOHRLRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3C(=O)C5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl]-phenylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzoyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2613365.png)


![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2613368.png)
![2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol](/img/structure/B2613369.png)

![1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid](/img/structure/B2613376.png)
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2613377.png)
![4-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2613379.png)
![N,N-diethyl-2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2613380.png)



